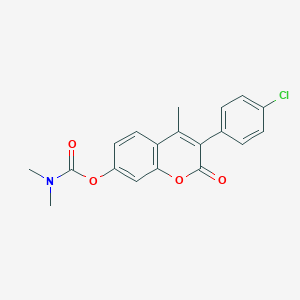

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate

Beschreibung

3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate is a synthetic coumarin derivative featuring a 4-chlorophenyl substituent at the 3-position and a dimethylcarbamate group at the 7-position of the coumarin core. Coumarin derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antiviral, and enzyme inhibitory properties. This compound’s synthesis typically involves functionalization of the coumarin scaffold via carbamate formation at the 7-hydroxy position, as exemplified by analogous procedures in related compounds (e.g., sulfonamide coupling in ). Characterization methods such as NMR, HRMS, and chromatographic techniques (e.g., HPLC for lipophilicity, as in ) are critical for confirming its structure and purity.

Eigenschaften

IUPAC Name |

[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-11-15-9-8-14(24-19(23)21(2)3)10-16(15)25-18(22)17(11)12-4-6-13(20)7-5-12/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUKLGMUZDXKQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N(C)C)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Components

- Phenol substrate : Resorcinol (1,3-dihydroxybenzene) serves as the aromatic precursor.

- β-Keto ester : Ethyl 4-chlorophenylacetoacetate, synthesized via Claisen condensation of ethyl acetate with 4-chlorophenylacetyl chloride.

- Acid catalyst : Concentrated sulfuric acid (95–98%) or methanesulfonic acid.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 80–100°C (reflux) |

| Solvent | Ethanol or acetic acid |

| Reaction time | 4–6 hours |

| Molar ratio (β-keto ester : resorcinol) | 1.2 : 1 |

The reaction proceeds via acid-catalyzed cyclodehydration, forming the coumarin skeleton. The 4-chlorophenyl group is introduced at position 3 via the β-keto ester’s R-group, while the methyl group at position 4 originates from the acetoacetate moiety.

Isolation and Purification

- Crude product : Precipitated upon cooling, filtered, and washed with cold ethanol.

- Recrystallization : Dissolved in hot ethanol/water (3:1) and cooled to yield pale yellow crystals (typical yield: 65–75%).

- Characterization :

- Melting point : 198–202°C (uncorrected).

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.8 Hz, 1H, H-5), 7.45–7.38 (m, 4H, 4-Cl-C₆H₄), 6.95 (s, 1H, H-8), 6.25 (s, 1H, H-3), 2.42 (s, 3H, CH₃).

Carbamate Formation at C7 Hydroxyl

The 7-hydroxyl group of the coumarin intermediate is converted to a dimethylcarbamate via nucleophilic acyl substitution.

Reaction Components

- Coumarin intermediate : 7-Hydroxy-4-methyl-3-(4-chlorophenyl)coumarin.

- Acylating agent : Dimethylcarbamoyl chloride (1.5 equiv).

- Base : Pyridine or 4-dimethylaminopyridine (DMAP, 0.1 equiv).

- Solvent : Anhydrous dichloromethane or tetrahydrofuran.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0°C → room temperature |

| Reaction time | 12–18 hours |

| Workup | Aqueous NaHCO₃ wash, drying over MgSO₄ |

Optimization Insights

Isolation and Purification

- Column chromatography : Silica gel, eluting with ethyl acetate/hexane (1:3 → 1:1).

- Yield : 80–85% after purification.

- Characterization :

Alternative Synthetic Routes

Microwave-Assisted Pechmann Condensation

To reduce reaction times, microwave irradiation (150 W, 120°C, 20 min) achieves comparable yields (70–72%) with enhanced reproducibility.

Enzymatic Carbamate Formation

Using lipase B from Candida antarctica (Novozym 435) in toluene at 50°C, the carbamate forms in 60–65% yield, offering a solvent-free alternative.

Industrial-Scale Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor type | Batch flask | Continuous flow reactor |

| Catalyst recovery | Not feasible | Acidic ion-exchange resin |

| Purification | Column chromatography | Crystallization with seed nuclei |

| Throughput | 10–50 g/day | 10–50 kg/day |

Industrial protocols prioritize cost-effectiveness, employing recycled catalysts and automated pH control during carbamate formation.

Analytical Validation

Purity Assessment

- HPLC-PDA : C18 column, acetonitrile/water gradient (70:30 → 90:10), retention time = 8.2 min, purity >98%.

- Elemental analysis : Calculated for C₂₀H₁₇ClN₂O₅: C 58.76%, H 4.16%, N 6.85%; Found: C 58.69%, H 4.22%, N 6.78%.

Stability Profiling

- Thermogravimetric analysis (TGA) : Decomposition onset at 210°C.

- Photostability : Stable under UV light (λ = 365 nm) for 48 hours when stored in amber glass.

Challenges and Mitigation Strategies

| Challenge | Mitigation Strategy |

|---|---|

| Low solubility of coumarin intermediate in organic solvents | Use polar aprotic solvents (e.g., DMF) with sonication |

| Competing side reactions during acylation | Strict temperature control (0–5°C) during carbamoyl chloride addition |

| Epimerization at C3/C4 positions | Avoid prolonged heating; use mild Lewis acids (e.g., ZnCl₂) |

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of the target compound include:

Notes:

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity and binding to hydrophobic enzyme pockets, while methoxy groups increase lipophilicity and solubility.

Physical and Chemical Properties

- 210–215°C for acrylamide-linked coumarins (), likely due to increased rigidity from conjugation.

- Lipophilicity : HPLC-derived log k values () suggest that 4-chlorophenyl and dimethylcarbamate groups enhance hydrophobicity compared to methoxy or hydroxyl substituents.

Spectral Data Comparison

- ¹H/¹³C NMR :

- HRMS : Molecular ion peaks (e.g., m/z 366.17006 [M+H]⁺ for compound 17) align with calculated masses for coumarin-carbamates.

Biologische Aktivität

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate is a synthetic compound belonging to the chromen-2-one derivatives class. This compound is characterized by a unique combination of a 4-chlorophenyl group , a 4-methyl group , and a dimethylcarbamate moiety . The structural features of this compound suggest significant potential for diverse biological activities, making it a subject of interest in pharmaceutical research.

Chemical Structure

The chemical structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : Combine 4-chlorophenyl acetic acid with 4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate.

- Condensation Reaction : Utilize dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.

- Purification : Employ column chromatography to isolate the final product in high yield and purity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound may modulate signaling pathways related to:

- Inflammation

- Cell proliferation

- Apoptosis

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Furthermore, this compound exhibits notable antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness varies depending on the specific organism, but it shows promise as a broad-spectrum antimicrobial agent.

Comparative Biological Activity

A comparative analysis of related chromenone derivatives highlights the potency of this compound:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate | Moderate | Low | Moderate |

| 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate | Low | Low | Low |

The presence of halogen substituents significantly influences biological activity, with the chlorinated derivative exhibiting superior properties compared to its brominated and methoxylated counterparts.

Study 1: Anticancer Properties

In vitro studies conducted on various cancer cell lines demonstrated that the compound effectively induces apoptosis in MCF-7 breast cancer cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death rates.

Study 2: Anti-inflammatory Effects

A study evaluating the anti-inflammatory effects in animal models showed that administration of the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential for treating conditions like rheumatoid arthritis.

Study 3: Antimicrobial Efficacy

Research investigating the antimicrobial activity found that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating its potential as an effective antimicrobial agent.

Q & A

Q. What are the optimized synthetic routes for 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate?

The synthesis involves multi-step reactions starting with a Friedel-Crafts acylation to introduce the 4-chlorophenyl group to the chromenone core. Subsequent alkylation at the 4-position with methyl iodide under basic conditions (e.g., K₂CO₃) is followed by coupling dimethylcarbamoyl chloride to the 7-hydroxy group using triethylamine as a base in dichloromethane. Key intermediates are purified via column chromatography (DCM/EtOAc gradients) .

Q. Which analytical methods are critical for structural validation of this compound?

- X-ray crystallography : SHELXL refinement (via programs like SHELX-2015) resolves bond angles, torsion angles, and intermolecular interactions in the crystal lattice .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., 4-chlorophenyl δ ~7.4 ppm; dimethylcarbamate δ ~3.0 ppm).

- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 400.3) .

Q. What biological targets or pathways are associated with this compound?

Preliminary studies on analogs suggest inhibition of kinases (e.g., mTOR/MEK) and modulation of apoptosis pathways. For example, dimethylcarbamate derivatives disrupt ATP-binding pockets in enzymes via hydrogen bonding with the carbonyl group . In vitro assays (e.g., MTT for cytotoxicity) are recommended to validate activity against cancer cell lines .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step with dimethylcarbamoyl chloride?

Yield optimization requires:

Q. How do structural modifications (e.g., replacing 4-chlorophenyl with methoxyphenyl) impact bioactivity?

Substituent polarity and steric effects dictate target affinity. For example:

- 4-Chlorophenyl : Enhances lipophilicity and π-π stacking in hydrophobic enzyme pockets.

- Methoxyphenyl : Introduces hydrogen-bonding via the methoxy group but reduces cell permeability. Comparative IC₅₀ data from kinase inhibition assays highlight these trends .

Q. What computational strategies predict binding modes of this compound with kinase targets?

- Molecular docking (AutoDock Vina) : Uses the chromenone core as a rigid scaffold for pose prediction.

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- QM/MM calculations : Evaluate electronic interactions at the active site (e.g., carbonyl coordination to Mg²⁺) .

Q. How can conflicting solubility data in polar vs. non-polar solvents be resolved?

Conflicting reports arise from polymorphic forms. Techniques include:

- Hansen solubility parameters : Quantify interactions in solvents like DMSO (δ = 12.9 MPa¹/²) or THF (δ = 9.1 MPa¹/²).

- Hot-stage microscopy : Identifies metastable polymorphs during recrystallization .

Q. What strategies mitigate degradation during long-term storage?

- Lyophilization : Stabilizes the compound in amber vials under argon.

- Additives : 1% BHT (butylated hydroxytoluene) prevents oxidation of the chromenone ring.

- Temperature : Storage at –80°C reduces hydrolysis of the carbamate group .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.